molecular formula C6H11NO B13003330 1,2,3,4-Tetrahydropyridin-4-ylmethanol

1,2,3,4-Tetrahydropyridin-4-ylmethanol

Cat. No.: B13003330
M. Wt: 113.16 g/mol
InChI Key: KPCXLNXUKSCTRF-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyridin-4-ylmethanol is a heterocyclic organic compound that features a tetrahydropyridine ring with a hydroxymethyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydropyridin-4-ylmethanol can be synthesized through several methods. One common approach involves the reduction of 4-pyridinecarboxaldehyde using sodium borohydride in the presence of a suitable solvent such as methanol. The reaction proceeds under mild conditions and yields the desired product with good efficiency.

Another method involves the cyclization of N-allyl-N-homoallylamines using a palladium-catalyzed cyclization-Heck reaction. This method allows for the efficient one-pot construction of functionalized 1,2,3,4-tetrahydropyridines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyridin-4-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 1,2,3,4-tetrahydropyridine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.

    Reduction: 1,2,3,4-Tetrahydropyridine.

    Substitution: Various substituted tetrahydropyridines depending on the reagent used.

Scientific Research Applications

1,2,3,4-Tetrahydropyridin-4-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydropyridin-4-ylmethanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyridine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-Tetrahydropyridine: Similar structure but with different substitution patterns.

    2,3,4,5-Tetrahydropyridine: Another isomer with distinct chemical properties.

    1,4-Dihydropyridine: Known for its use in calcium channel blockers.

Uniqueness

1,2,3,4-Tetrahydropyridin-4-ylmethanol is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1,2,3,4-tetrahydropyridin-4-ylmethanol

InChI

InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h1,3,6-8H,2,4-5H2

InChI Key

KPCXLNXUKSCTRF-UHFFFAOYSA-N

Canonical SMILES

C1CNC=CC1CO

Origin of Product

United States

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